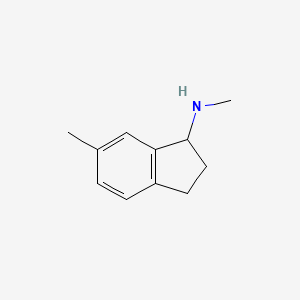
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C11H15N . It is a derivative of indane, characterized by the presence of two methyl groups at the 6th position and an amine group at the 1st position of the indane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with indane as the starting material.
Methylation: The indane undergoes methylation at the 6th position using methyl iodide and a strong base such as sodium hydride.
Amination: The resulting 6-methylindane is then subjected to amination at the 1st position using ammonia or an amine source under high pressure and temperature conditions
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted indane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and pharmaceuticals .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It may exhibit pharmacological activities such as anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. It acts as a catalyst or a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Vergleich Mit ähnlichen Verbindungen
- 2,6-dimethylindan-1-amine
- 1,6-dimethylindane
- 2,3-dihydro-1H-inden-1-amine
Comparison: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both methyl groups and an amine group at specific positions on the indane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amine group enhances its reactivity in nucleophilic substitution reactions, while the methyl groups influence its steric and electronic properties .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-9-5-6-11(12-2)10(9)7-8/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI-Schlüssel |
AGZXGACAPPOYJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2NC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


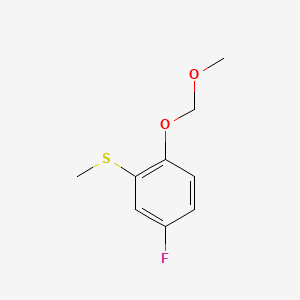
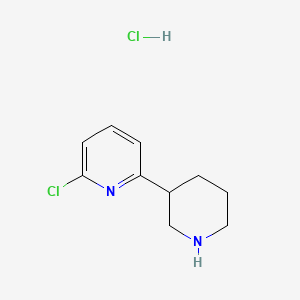

![[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride](/img/structure/B15300628.png)
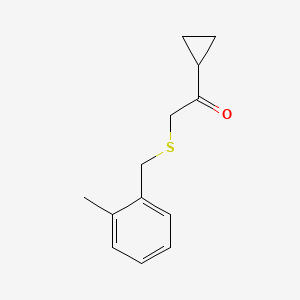
![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
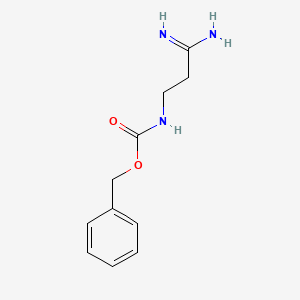
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
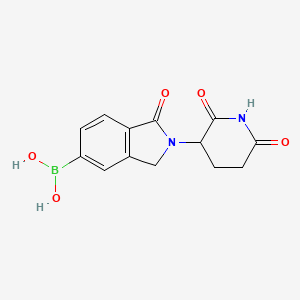
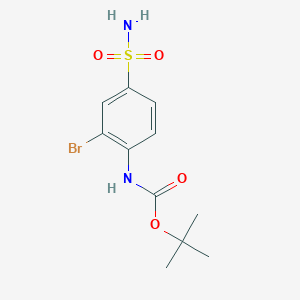
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
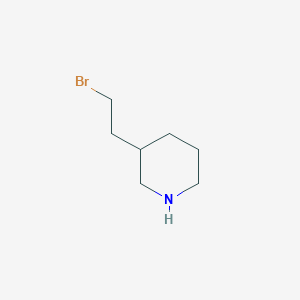
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
